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Compound of Interest

Compound Name: Quinazoline-6-carbaldehyde

Cat. No.: B1322219

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characterization of Quinazoline-6-carbaldehyde, a heterocyclic aromatic aldehyde of interest
in medicinal chemistry and drug development. This document outlines the key spectroscopic
data and provides detailed experimental protocols for its characterization using Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry
(MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for Quinazoline-6-
carbaldehyde, providing a reference for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Quinazoline-6-carbaldehyde
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: . Coupling

Chemical Shift e .
1H NMR Multiplicity Constant (J, Assignment

(3, ppm)

Hz)

CDCls 10.21 s - H-aldehyde
9.55 S - H2
9.40 S - H4
8.70 S - H5
8.36 d 8.8 H7
8.13 d 8.8 H8

Chemical Shift )
13C NMR Assignment

(3, ppm)
CDCls 190.9 C-aldehyde
161.8 C4
155.3 C2
151.7 C8a
137.2 C7
134.1 C6
132.0 C5
129.5 Cda
124.7 C8

Table 2: Infrared (IR) Spectroscopy Data for Quinazoline-6-carbaldehyde
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Vibrational Mode Wavenumber (cm—1) Intensity

C-H stretch (aldehyde) ~2850, ~2750 Medium

C=0 stretch (aldehyde) ~1700 Strong

C=N stretch (quinazoline) ~1620 Strong
Aromatic C=C stretch ~1580, ~1480 Medium-Strong
C-H in-plane bend ~1200-1000 Medium

C-H out-of-plane bend ~900-700 Strong

Table 3: Mass Spectrometry (MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data for
Quinazoline-6-carbaldehyde

Technique Parameter Value
Mass Spectrometry Molecular Formula CoHeN20
Molecular Weight 158.16 g/mol

o Electrospray lonization (ESI-
lonization Mode

MS)
[M+H]* (m/z) 159.06
UV-Vis Spectroscopy Solvent Acetonitrile
Amax 1 (Tt - ) 240-300 nm
Amax 2 (n - 1) 310-425 nm

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These
protocols are based on established methods for the characterization of quinazoline derivatives
and aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and proton/carbon environment of Quinazoline-
6-carbaldehyde.

Instrumentation:

e Ahigh-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Sample Preparation:

o Weigh approximately 5-10 mg of purified Quinazoline-6-carbaldehyde.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCls, or Dimethyl sulfoxide-de, DMSO-ds) in a clean, dry vial.

¢ Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30").

Spectral Width: 12-16 ppm.

Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

Relaxation Delay (d1): 1-2 seconds.

Temperature: 298 K.

13C NMR Acquisition Parameters:

» Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

e Spectral Width: 0-200 ppm.

e Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

» Relaxation Delay (d1): 2-5 seconds.

e Temperature: 298 K.
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Data Processing:
o Apply Fourier transform to the acquired Free Induction Decay (FID).
o Perform phase and baseline corrections.

o Calibrate the chemical shifts using the residual solvent peak as a reference (CDCls: dH =
7.26 ppm, 8C = 77.16 ppm; DMSO-ds: dH = 2.50 ppm, 6C = 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Quinazoline-6-carbaldehyde.
Instrumentation:

e A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 or equivalent)
equipped with a suitable detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable
solvent (e.g., isopropanol).

e Place a small amount of the solid Quinazoline-6-carbaldehyde sample directly onto the
ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

Apodization: Happ-Genzel function.

Data Processing:
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e The acquired sample spectrum is ratioed against a background spectrum (taken with the
clean, empty ATR crystal) to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Quinazoline-6-
carbaldehyde.

Instrumentation:

e A mass spectrometer equipped with an Electrospray lonization (ESI) source (e.g., a high-
resolution mass spectrometer like a Thermo-Scientific UHR-ToF instrument).

Sample Preparation:

e Prepare a dilute solution of Quinazoline-6-carbaldehyde (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

¢ Introduce the sample into the ESI source via direct infusion or through a liquid
chromatography system.

Data Acquisition (Positive lon Mode):

lonization Mode: Electrospray lonization (ESI+).

Capillary Voltage: 3.5-4.5 kV.

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Mass Range: m/z 50-500.
Data Processing:

e The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]*) and any
characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within Quinazoline-6-carbaldehyde.[1]
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Instrumentation:
e A dual-beam UV-Vis spectrophotometer.
Sample Preparation:

o Prepare a stock solution of Quinazoline-6-carbaldehyde in a UV-grade solvent (e.g.,
acetonitrile or ethanol).

o Prepare a series of dilutions to an appropriate concentration (typically in the micromolar
range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).

e Use the same solvent as a reference blank.
Data Acquisition:

e Wavelength Range: 200-600 nm.

e Scan Speed: Medium.

o Data Interval: 1 nm.

Data Processing:

e The absorbance spectrum is recorded, and the wavelengths of maximum absorbance
(Amax) are determined. The spectrum of quinazoline derivatives typically shows two main
absorption bands: one at a shorter wavelength (240-300 nm) attributed to 1t — 1t* transitions
and another at a longer wavelength (310-425 nm) due to n — 11* transitions.[1]

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic
characterization of Quinazoline-6-carbaldehyde.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1322219?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21558655/
https://www.benchchem.com/product/b1322219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization Workflow for Quinazoline-6-carbaldehyde
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Spectroscopic analysis workflow.
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Logical Relationships in Spectroscopic Characterization
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Mapping molecular properties to spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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